Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate
Description
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate is a synthetic compound featuring a multi-functionalized aromatic scaffold. Its structure integrates a benzoate ester core, an acryloyl group substituted with a 3,4-dimethoxyphenyl ring, and a carbamoyl linkage to a 4-(ethoxycarbonyl)aniline moiety.
Properties
Molecular Formula |
C30H30N2O8 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
ethyl 4-[[3-(3,4-dimethoxyphenyl)-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C30H30N2O8/c1-5-39-29(35)20-8-12-22(13-9-20)31-27(33)24(17-19-7-16-25(37-3)26(18-19)38-4)28(34)32-23-14-10-21(11-15-23)30(36)40-6-2/h7-18H,5-6H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
SHQSCJJXLVFJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate compounds: This involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone.
Amidation and esterification: The chalcone is then reacted with 4-(ethoxycarbonyl)aniline to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Final assembly: The final product is obtained by reacting the intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester and amide groups into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl rings and acryloyl backbone. Key comparisons include:
Substituent Effects
- Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate (): Replaces 3,4-dimethoxyphenyl with 2,4-dichlorophenyl, introducing electron-withdrawing Cl atoms instead of electron-donating methoxy groups. Molecular weight: 555.408 g/mol (vs. ~563 g/mol for the target compound, estimated based on formula). Chlorine substituents enhance lipophilicity but may reduce solubility compared to methoxy groups .
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acrylamido)benzoate ():
- Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (): Substitutes the acryloyl-carbamoyl motif with a dichlorophenoxyacetyl group. Retains the benzoate ester but lacks the conjugated acryloyl system, altering electronic properties .
Functional Group Variations
- Thieno[2,3-b]pyridine derivatives (): Replace the acryloyl group with a thienopyridine ring, introducing sulfur heteroatoms and trifluoromethyl groups. These modifications enhance binding to hydrophobic enzyme pockets but increase synthetic complexity .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
